[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties. It is known for its potential therapeutic applications, including acting as inhibitors for various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-6-ol can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 has been reported . Additionally, the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, copper catalysts for oxidative coupling, and bases for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolopyridines, while nucleophilic substitution can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Industry: The compound is utilized in the design of efficient light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits JAK1 and JAK2, which are involved in cytokine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]Triazolo[1,5-a]pyridin-6-ol include:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidinones: These analogs have been studied for their potential in agriculture and medicinal chemistry.
Uniqueness
Its unique structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKACGNZMGNZVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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